molecular formula C11H22ClN3 B1475268 4,4-dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine hydrochloride CAS No. 1803605-52-8

4,4-dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine hydrochloride

Cat. No.: B1475268
CAS No.: 1803605-52-8
M. Wt: 231.76 g/mol
InChI Key: WJEPELNLQQNTCI-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .


Molecular Structure Analysis

The stable (1-methyl-1H-imidazol-2-yl) methanol system, R-C (OH) -C=N-CH=CH-NCH3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Reactivity and Structural Analysis

  • Chemical Structure and Viral RNA Interaction:

    • A study on the crystal structure of a benzimidazole hepatitis C virus inhibitor, structurally similar to the compound , highlighted the significance of understanding the interaction between small molecules and viral RNA targets. The crystal structure was analyzed both in the free state and in complex with the viral RNA target, providing insights into the binding interactions and the compound's potential role in antiviral therapies (Dibrov et al., 2013).
  • Synthetic Chemistry and Reactivity:

    • Research has demonstrated the unique reactivity of certain imidazole derivatives, showcasing a serial double nucleophilic addition of amines to the imidazole nucleus. This study opens pathways for the development of novel synthetic routes and potentially new compounds for various applications (Ohta et al., 2000).

Chemical Synthesis and Functionalization

  • Structural Diversity through Chemical Synthesis:

    • A study discussed the generation of a structurally diverse library of compounds through alkylation and ring closure reactions using a ketonic Mannich base derived from 2-acetylthiophene. This research underlines the versatility of imidazole derivatives in generating diverse molecular architectures, which can be pivotal for the development of new materials or pharmaceuticals (Roman, 2013).
  • Ligand Synthesis and Coordination Chemistry:

    • The synthesis and application of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide were explored as a versatile reagent for preparing imidazole-amine ligands with variable second-coordination spheres. This study highlights the importance of imidazole derivatives in coordination chemistry and their potential in catalysis or metal ion sensing (Cheruzel et al., 2011).

Biochemical and Pharmacological Aspects

  • Reactivity and Pharmacological Potential:

    • A comprehensive study on the reactivity and specific spectroscopic properties of newly synthesized imidazole derivatives was conducted using a combined experimental and computational approach. This research emphasized the importance of understanding the reactivity and interaction potential of imidazole derivatives, which can be crucial for their application in pharmacology or material science (Hossain et al., 2018).
  • Molecular Docking and Antihypertensive Activity:

    • Another study focused on a molecule acting as a potential I1 imidazoline receptor agonist, significant in the treatment of hypertension. The molecular structure, electronic properties, and biological activity were investigated through experimental and computational methods, demonstrating the multifaceted applications of imidazole derivatives in medicinal chemistry (Aayisha et al., 2019).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Properties

IUPAC Name

4,4-dimethyl-1-(1-methylimidazol-2-yl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3.ClH/c1-11(2,3)6-5-9(12)10-13-7-8-14(10)4;/h7-9H,5-6,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEPELNLQQNTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C1=NC=CN1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4-dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine hydrochloride
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Reactant of Route 6
4,4-dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine hydrochloride

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